4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-2,6-dipyridin-2-ylpyridine
Overview
Description
1,4-Di([2,2’:6’,2’‘-terpyridin]-4’-yl)benzene is a complex organic compound that features a benzene ring substituted with two terpyridine groups at the para positions. This compound is notable for its ability to act as a ligand in coordination chemistry, forming complexes with various metal ions. The terpyridine groups provide multiple coordination sites, making this compound particularly useful in the synthesis of coordination polymers and metal-organic frameworks.
Scientific Research Applications
1,4-Di([2,2’:6’,2’‘-terpyridin]-4’-yl)benzene has a wide range of applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di([2,2’:6’,2’‘-terpyridin]-4’-yl)benzene typically involves the following steps:
Formation of Terpyridine Units: Terpyridine is synthesized from 2-acetylpyridine through a series of reactions, including condensation with ammonium acetate and subsequent cyclization.
Coupling with Benzene: The terpyridine units are then coupled with a benzene derivative, such as 1,4-dibromobenzene, using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
While specific industrial production methods for 1,4-Di([2,2’:6’,2’‘-terpyridin]-4’-yl)benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the availability of high-quality starting materials.
Chemical Reactions Analysis
Types of Reactions
1,4-Di([2,2’:6’,2’‘-terpyridin]-4’-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The benzene ring can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Coordination Reactions: The terpyridine units can coordinate with metal ions, forming stable complexes.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Coordination Chemistry: Metal salts such as copper(II) sulfate, zinc nitrate, and cobalt chloride are frequently used.
Major Products
Mechanism of Action
The mechanism by which 1,4-Di([2,2’:6’,2’‘-terpyridin]-4’-yl)benzene exerts its effects is primarily through its ability to coordinate with metal ions. The terpyridine units provide multiple nitrogen donor atoms that can form stable chelates with metal ions. This coordination can influence the electronic properties of the metal center, facilitating various catalytic and redox processes .
Comparison with Similar Compounds
Similar Compounds
2,2’6’,2’'-Terpyridine: A simpler terpyridine derivative that also acts as a ligand in coordination chemistry.
1,10-Phenanthroline: Another polypyridine ligand with similar coordination properties but different structural features.
2,2’-Bipyridine: A bidentate ligand that forms complexes with metal ions, often used in similar applications.
Uniqueness
1,4-Di([2,2’:6’,2’‘-terpyridin]-4’-yl)benzene is unique due to its dual terpyridine units, which provide enhanced coordination capabilities compared to simpler ligands. This allows for the formation of more complex and stable metal-organic frameworks and coordination polymers, making it particularly valuable in advanced materials research .
Properties
IUPAC Name |
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-2,6-dipyridin-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24N6/c1-5-17-37-29(9-1)33-21-27(22-34(41-33)30-10-2-6-18-38-30)25-13-15-26(16-14-25)28-23-35(31-11-3-7-19-39-31)42-36(24-28)32-12-4-8-20-40-32/h1-24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMHYAQTBVTLRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C5=CC(=NC(=C5)C6=CC=CC=N6)C7=CC=CC=N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408363 | |
Record name | 2~4~,3~4~-(1,4-Phenylene)di(1~2~,2~2~:2~6~,3~2~-terpyridine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146406-75-9 | |
Record name | 2~4~,3~4~-(1,4-Phenylene)di(1~2~,2~2~:2~6~,3~2~-terpyridine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Di[[2,2':6',2''-terpyridin]-4'-yl]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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